molecular formula C19H16N2O7S B2954924 N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((3-nitrophenyl)sulfonyl)acetamide CAS No. 420104-85-4

N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((3-nitrophenyl)sulfonyl)acetamide

Cat. No.: B2954924
CAS No.: 420104-85-4
M. Wt: 416.4
InChI Key: PHTIYFZSAHRDQW-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((3-nitrophenyl)sulfonyl)acetamide is a synthetic chemical compound featuring a unique molecular scaffold that integrates benzofuran, acetamide, and sulfonamide moieties. This specific structure is of significant interest in medicinal chemistry research, particularly in the development of novel enzyme inhibitors. Compounds with acetamide-sulfonamide scaffolds have demonstrated promising biological activity, notably as potent inhibitors of the urease enzyme . Urease plays a critical role in the survival and pathogenicity of certain bacteria, such as Helicobacter pylori , and its inhibition is a valuable strategy for researching treatments for pathological conditions like gastritis, ulcers, and adenocarcinoma . The molecular architecture of this reagent, which combines a benzofuran core with sulfonamide and acetamide functional groups, is designed to interact with enzymatic active sites, potentially through electrostatic interactions and hydrogen bonding . Researchers can utilize this compound as a key intermediate or precursor for further chemical elaboration, or as a pharmacological tool for investigating urease-related pathways and other biological targets. The compound is supplied for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(3-nitrophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O7S/c1-11(22)19-12(2)28-18-8-7-14(10-17(18)19)20(13(3)23)29(26,27)16-6-4-5-15(9-16)21(24)25/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTIYFZSAHRDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((3-nitrophenyl)sulfonyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H25NO5S
  • Molecular Weight : 427.51 g/mol
  • CAS Number : 518321-14-7

The compound exhibits its biological activity primarily through interactions with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors, which are crucial in various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit protein disulfide isomerase (PDI), which is involved in protein folding and trafficking. This inhibition can lead to altered cellular responses, particularly in cancer cells .
  • Antioxidant Activity : Some studies suggest that it possesses antioxidant properties, which can mitigate oxidative stress in cells, potentially protecting against various diseases .

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

Activity TypeDescriptionReference
PDI InhibitionPotent inhibitor of PDI with nanomolar activity
Antioxidant EffectsReduces oxidative stress in cellular models
CytotoxicityExhibits cytotoxic effects on cancer cell lines
Anti-inflammatoryReduces inflammatory markers in vitro

Case Studies and Research Findings

  • Study on PDI Inhibition : A study published in Nature demonstrated that this compound effectively inhibits PDI, leading to apoptosis in cancer cell lines. The study highlighted the structure-activity relationship (SAR) that underpins its effectiveness .
  • Antioxidant Activity Assessment : Research conducted by the National Institutes of Health indicated that this compound exhibits significant antioxidant activity, reducing reactive oxygen species (ROS) levels in cultured neurons, which suggests a potential neuroprotective effect .
  • Cytotoxicity Evaluation : A comprehensive screening of various benzofuran derivatives, including this compound, revealed its cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction via the mitochondrial pathway .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Features
Target Compound : N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((3-nitrophenyl)sulfonyl)acetamide C₁₉H₁₅N₂O₇S ~415.4 (calculated) 3-nitrophenyl sulfonyl High electron-withdrawing nitro group; potential for enhanced acidity and binding affinity.
Analog 1 : N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((4-chloro-3-nitrophenyl)sulfonyl)acetamide C₁₉H₁₅ClN₂O₇S 450.85 4-chloro-3-nitrophenyl sulfonyl Chlorine addition increases molecular weight and lipophilicity; may alter pharmacokinetics.
Analog 2 : N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)acetamide C₂₂H₂₃NO₅S 413.49 2,4,5-trimethylphenyl sulfonyl Methyl groups enhance hydrophobicity; predicted density: 1.275 g/cm³; pKa: -17.82 (strong acid).
Analog 3 : N-(3-acetyl-2-methylbenzofuran-5-yl)-4-chloro-N-((4-methoxyphenyl)sulfonyl)benzamide C₂₅H₂₀ClNO₆S 497.95 4-methoxyphenyl sulfonyl; benzamide core Methoxy group introduces electron-donating effects; benzamide replaces acetamide, altering H-bonding potential.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs.
  • Lipophilicity : Analog 1’s chlorine substituent increases lipophilicity (ClogP ~2.8 estimated) compared to the target compound, while Analog 2’s trimethylphenyl group likely raises hydrophobicity further .
  • Molecular Weight and Solubility : Higher molecular weight in Analog 3 (497.95 g/mol) may reduce aqueous solubility compared to the target compound (~415.4 g/mol) .

Q & A

Q. What are the optimal synthetic routes for preparing N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((3-nitrophenyl)sulfonyl)acetamide, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via a multi-step process involving sulfonamide coupling and benzofuran ring formation. A common approach for analogous sulfonamide-acetamide derivatives involves refluxing intermediates with acetic anhydride under controlled conditions. For example, in a related synthesis, N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide was obtained by heating the sulfonamide precursor with acetic anhydride for 30 minutes, achieving crystallization in ethanol . Key variables include temperature, solvent polarity, and stoichiometry of reactants.

Reaction Condition Impact on Yield
Acetic anhydride (excess)Enhances acetylation efficiency
Ethanol as solventFacilitates slow crystallization
Reflux duration >30 minRisk of side reactions (e.g., decomposition)

Characterization via 1H^1H-NMR and FT-IR is critical to confirm the absence of unreacted starting materials.

Q. How can X-ray crystallography be applied to resolve the crystal structure of this compound, and what software tools are recommended?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement and SHELXS for structure solution) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution refinements . For visualization, ORTEP-3 provides a graphical interface to analyze thermal ellipsoids and molecular geometry .

Key Steps:

  • Grow crystals via slow evaporation (e.g., ethanol/water mixtures).
  • Collect diffraction data using a synchrotron or in-house diffractometer.
  • Refine hydrogen-bonding networks using SHELXL's restraints for disordered groups.

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound's stability and solubility?

Methodological Answer: Hydrogen-bonding networks can be analyzed using graph set theory (e.g., Etter's rules) to classify motifs like R22(8)R_2^2(8) rings or C(4)C(4) chains . For example, in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, intermolecular C–H⋯O interactions form centrosymmetric dimers, stabilizing the lattice . Such interactions reduce solubility in non-polar solvents (see solubility data for related compounds in ).

Interaction Type Bond Length (Å) Angle (°)
C–H⋯O (carbonyl)2.42145
N–O⋯H (nitro group)2.35160

Solubility can be modulated by disrupting these networks via co-crystallization with solubility-enhancing agents.

Q. What strategies can resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Methodological Answer: Discrepancies often arise from dynamic effects in solution (NMR) vs. static solid-state (X-ray) structures. For example:

  • Torsional angles : Nitro groups may exhibit rotational freedom in solution but adopt a fixed conformation in crystals .
  • Polymorphism : Different crystal forms (e.g., solvates vs. anhydrates) can alter bond lengths by up to 0.05 Å.

Validation Steps:

  • Compare DFT-optimized gas-phase structures with crystallographic data.
  • Use variable-temperature NMR to probe conformational flexibility.
  • Perform PXRD to rule out polymorphic contamination.

Q. How can the sulfonamide moiety be leveraged to design derivatives with enhanced bioactivity?

Methodological Answer: The sulfonamide group is a pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase). Structure-activity relationship (SAR) studies suggest:

  • Electron-withdrawing substituents (e.g., nitro groups) enhance binding to hydrophobic pockets.
  • Steric effects : Bulky benzofuran groups may improve selectivity by reducing off-target interactions.

Synthetic Modifications:

  • Replace the 3-nitrophenyl group with bioisosteres (e.g., pyridyl).
  • Introduce sulfonamide prodrugs via esterification of the acetamide carbonyl .

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